molecular formula C13H19O4PS B13760075 Phosphoric acid, diethyl 1-((phenylmethyl)thio)ethenyl ester CAS No. 2595-51-9

Phosphoric acid, diethyl 1-((phenylmethyl)thio)ethenyl ester

Cat. No.: B13760075
CAS No.: 2595-51-9
M. Wt: 302.33 g/mol
InChI Key: APAPIGZYKSCALO-UHFFFAOYSA-N
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Description

Diethyl 1-(phenylmethylsulfanyl)ethenyl phosphate: is an organophosphorus compound characterized by the presence of a phosphate group, an ethenyl group, and a phenylmethylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 1-(phenylmethylsulfanyl)ethenyl phosphate typically involves the reaction of diethyl phosphite with a suitable phenylmethylsulfanyl-containing precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Diethyl 1-(phenylmethylsulfanyl)ethenyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Diethyl 1-(phenylmethylsulfanyl)ethenyl phosphate is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme function and regulation .

Medicine: The compound’s potential therapeutic applications are explored in the context of drug development. Its unique chemical structure allows for the design of novel pharmaceuticals targeting specific biological pathways .

Industry: In industrial applications, diethyl 1-(phenylmethylsulfanyl)ethenyl phosphate is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of diethyl 1-(phenylmethylsulfanyl)ethenyl phosphate involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the target enzyme and the nature of the interaction .

Comparison with Similar Compounds

  • Diethyl 1-(phenylmethylsulfanyl)ethenyl phosphate
  • Diethyl 1-(phenylmethylsulfanyl)ethenyl phosphonate
  • Diethyl 1-(phenylmethylsulfanyl)ethenyl phosphinate

Comparison: Diethyl 1-(phenylmethylsulfanyl)ethenyl phosphate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties.

Properties

CAS No.

2595-51-9

Molecular Formula

C13H19O4PS

Molecular Weight

302.33 g/mol

IUPAC Name

1-benzylsulfanylethenyl diethyl phosphate

InChI

InChI=1S/C13H19O4PS/c1-4-15-18(14,16-5-2)17-12(3)19-11-13-9-7-6-8-10-13/h6-10H,3-5,11H2,1-2H3

InChI Key

APAPIGZYKSCALO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC(=C)SCC1=CC=CC=C1

Origin of Product

United States

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